Methyl 3-[(cyclopropylcarbonyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-[(cyclopropylcarbonyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a tetrahydroquinazoline derivative characterized by a bicyclic core with a thioxo group at position 2, a cyclopropylcarbonylamino substituent at position 3, and a methyl carboxylate group at position 5. For instance, highlights the synthesis of structurally complex heterocycles (e.g., thiazolidinones) with yields of 80–89% and characterization via $^1$H-NMR, MS, and elemental analysis . The tetrahydroquinazoline scaffold is pharmacologically significant, as similar frameworks in and demonstrate anticancer activity and structural diversity .
Properties
IUPAC Name |
methyl 3-(cyclopropanecarbonylamino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-21-13(20)8-4-5-9-10(6-8)15-14(22)17(12(9)19)16-11(18)7-2-3-7/h4-7H,2-3H2,1H3,(H,15,22)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYZVDVUCXXKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(cyclopropylcarbonyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an isocyanate.
Introduction of the Thioxo Group: The thioxo group is introduced via a thiation reaction, often using Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group is attached through an acylation reaction, typically using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(cyclopropylcarbonyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the cyclopropylcarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, triethylamine, dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes:
- Molecular Formula : C₁₄H₁₃N₃O₄S
- CAS Number : 725691-97-4
- Key Functional Groups :
- Quinazoline core
- Thioxo group
- Carbonyl and amino substituents
This structural diversity contributes to its biological activity, making it a subject of interest in pharmacological studies.
Antimicrobial Activity
One of the most prominent applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of similar structures exhibit significant antibacterial and antifungal activities.
Case Study Findings
-
Antibacterial Efficacy :
- A study evaluated the antimicrobial activity of various derivatives and found that compounds similar to methyl 3-[(cyclopropylcarbonyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin .
- Antifungal Activity :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the cyclopropylcarbonyl group can enhance biological activity. For instance:
- Substitution patterns on the quinazoline ring can significantly influence both antibacterial and antifungal potency.
- The presence of specific functional groups like thioxo moieties has been linked to increased antimicrobial activity .
Potential in Drug Development
Given its promising biological activities, this compound serves as a lead compound for drug development. Its derivatives can be synthesized and tested for enhanced pharmacological profiles.
Research Directions
Future research should focus on:
- In Vivo Studies : To assess the safety and efficacy of this compound in animal models.
- Mechanistic Studies : Understanding the mechanism by which this compound exerts its antimicrobial effects can inform further modifications and improvements.
- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.
Mechanism of Action
The mechanism of action of Methyl 3-[(cyclopropylcarbonyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related heterocycles, focusing on substituent effects, molecular properties, and bioactivity (where available).
Table 1: Structural and Pharmacological Comparison
*Calculated based on structural analysis.
Key Observations:
Core Structure Differences: The target compound’s tetrahydroquinazoline core differs from thiazolidinones () and pyrazolones (), which may influence binding interactions and metabolic stability. Quinazolines are rigid bicyclic systems, whereas thiazolidinones and pyrazolones are monocyclic with greater conformational flexibility .
Substituent Effects: The cyclopropylcarbonylamino group in the target compound introduces steric and electronic effects distinct from the benzylpiperazinyl (F207-0120) and propan-2-yl amino () groups. Cyclopropane’s ring strain may enhance reactivity or modulate lipophilicity compared to bulkier substituents .
Bioactivity Trends: Pyrazolone derivatives in exhibit potent anticancer activity (IC$_{50}$ = 30.68–60.72 µM against MCF7), attributed to hydrazono and carbonitrile substituents .
Synthetic and Analytical Methods :
- Compounds in were synthesized with 80–89% yields and characterized via $^1$H-NMR and MS, suggesting analogous routes for the target compound . Crystallographic tools like SHELX () and ORTEP-3 () could further resolve its 3D conformation and hydrogen-bonding patterns .
Biological Activity
Methyl 3-[(cyclopropylcarbonyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on the available literature.
1. Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes may vary, but they often include reactions involving cyclopropylcarbonyl derivatives and thioxo groups. The structural characterization is usually confirmed through spectroscopic methods such as NMR and mass spectrometry.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of various quinazoline derivatives, including this compound. The compound has demonstrated efficacy against several cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
The MTT assay results indicate that the compound exhibits lower IC50 values compared to standard chemotherapeutics like Doxorubicin, suggesting a promising role in cancer therapy .
2.2 Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- DNA Interaction : It has been suggested that the compound can intercalate into DNA, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in cancer cells may also contribute to its cytotoxic effects.
4. Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups receiving placebo treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
